7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde
Overview
Description
7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Monitoring
Naphthalene derivatives have been extensively studied for their environmental presence and impact, particularly as volatile organic compounds (VOCs) and in the context of indoor air quality. Studies have focused on the occurrence of various VOCs, including naphthalene, in buildings globally, underscoring the need for monitoring and controlling these compounds to improve public health (Shrubsole et al., 2019; Jia & Batterman, 2010). These findings highlight the importance of individual VOC guidelines over Total Volatile Organic Compound (TVOC) standards for better indoor air quality management.
Medicinal Chemistry and Pharmacology
Naphthalene derivatives exhibit extensive potential in medicinal applications, with some compounds entering clinical trials as anticancer agents and others being explored for treatments of various diseases. Their interaction with biological macromolecules through noncovalent bonds makes them suitable for diverse medicinal applications, including as artificial ion receptors, fluorescent probes, and cell imaging agents (Gong et al., 2016). This broad spectrum of activity suggests that specific derivatives like 7,8-Dimethyl-1,2,3,9b-tetraaza-cyclopenta[a]-naphthalene-4-carbaldehyde could have potential pharmaceutical applications.
Material Science and Polymer Research
In the field of material science, naphthalene derivatives have been investigated for their incorporation into polymers to enhance scintillation properties. Studies have shown that replacing conventional solvents with specific naphthalene derivatives in plastic scintillators does not alter their efficiency, suggesting their suitability for advanced material applications (Salimgareeva & Kolesov, 2005). This implies that specialized derivatives could find applications in developing new materials with enhanced properties.
Properties
IUPAC Name |
7,8-dimethyltetrazolo[1,5-a]quinoline-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-7-3-9-5-10(6-17)12-13-14-15-16(12)11(9)4-8(7)2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNDNFGZLUXZFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=NN=N3)C(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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